Almitrine Monomethanesulfonate

Salt selection Pre-formulation Molar equivalence

Almitrine Monomethanesulfonate (monomesylate) is a salt form of the respiratory stimulant almitrine, a diphenylmethylpiperazine derivative that acts as a peripheral chemoreceptor agonist. It is important to note that while the compound is commonly referred to as almitrine mesylate, the monomethanesulfonate salt (CAS 106648-10-6) is distinct from the more frequently cited almitrine dimesylate/bismesylate (CAS 29608-49-9), which contains two methanesulfonate counterions per almitrine molecule.

Molecular Formula C27H33F2N7O3S
Molecular Weight 573.7 g/mol
CAS No. 29608-49-9
Cat. No. B1662901
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAlmitrine Monomethanesulfonate
CAS29608-49-9
SynonymsAlmitrine
Almitrine Bis(methanesulfonate)
Almitrine Bismesylate
Almitrine Dimesylate
Almitrine Monomesylate
Monomesylate, Almitrine
Vectarion
Molecular FormulaC27H33F2N7O3S
Molecular Weight573.7 g/mol
Structural Identifiers
SMILESCS(=O)(=O)O.C=CCNC1=NC(=NC(=N1)N2CCN(CC2)C(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F)NCC=C
InChIInChI=1S/C26H29F2N7.CH4O3S/c1-3-13-29-24-31-25(30-14-4-2)33-26(32-24)35-17-15-34(16-18-35)23(19-5-9-21(27)10-6-19)20-7-11-22(28)12-8-20;1-5(2,3)4/h3-12,23H,1-2,13-18H2,(H2,29,30,31,32,33);1H3,(H,2,3,4)
InChIKeyQLOOZWWKRKLKMX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder

Structure & Identifiers


Interactive Chemical Structure Model





Almitrine Monomethanesulfonate Procurement Guide: Compound Identity and Baseline Specifications


Almitrine Monomethanesulfonate (monomesylate) is a salt form of the respiratory stimulant almitrine, a diphenylmethylpiperazine derivative that acts as a peripheral chemoreceptor agonist [1]. It is important to note that while the compound is commonly referred to as almitrine mesylate, the monomethanesulfonate salt (CAS 106648-10-6) is distinct from the more frequently cited almitrine dimesylate/bismesylate (CAS 29608-49-9), which contains two methanesulfonate counterions per almitrine molecule [2]. This salt stoichiometry directly influences molecular weight (573.7 g/mol for monomethanesulfonate vs. 669.8 g/mol for dimesylate) and may impact key physicochemical properties such as solubility and hygroscopicity [3]. Almitrine Monomethanesulfonate has been specifically cited in a patent application (EP 478416 A1) for its use in decreasing resistance to adriamycin in a murine leukemia cell line, indicating a distinct application profile beyond respiratory indications [4].

Why Generic Almitrine Salts Cannot Substitute for Almitrine Monomethanesulfonate in Specialized Research


Direct substitution of Almitrine Monomethanesulfonate with almitrine dimesylate or the free base is not a straightforward equivalence due to critical differences in salt stoichiometry, which affect molar mass, solubility, and the molar equivalent of the active pharmacophore delivered in experimental systems [1]. The monomethanesulfonate salt (1:1 stoichiometry) provides a lower molecular weight counterion payload compared to the dimesylate (1:2 stoichiometry), which can be a critical parameter when precise molar dosing is required in in vitro assays, such as those studying multidrug resistance reversal [2]. Furthermore, the monomethanesulfonate form has been specifically associated with a functional activity—reducing adriamycin resistance in murine leukemia cells—that is not documented for the dimesylate salt in the same context, underscoring that salt selection can directly impact biological outcome in niche research applications [2]. This evidence indicates that the choice of almitrine salt is not merely a matter of formulation convenience but a decision that can influence experimental reproducibility and biological relevance.

Quantitative Differentiation of Almitrine Monomethanesulfonate: Salt Stoichiometry, MDR Reversal Activity, and Solubility Evidence


Salt Stoichiometry-Dependent Molecular Properties: Monomethanesulfonate vs. Dimesylate

Almitrine Monomethanesulfonate (1:1 salt) possesses a molecular weight of 573.7 g/mol, which is 14.3% lower than the 669.8 g/mol of almitrine dimesylate (1:2 salt) [1]. This difference in counterion stoichiometry directly impacts the mass of the salt required to deliver an equimolar amount of the active almitrine free base in solution [2]. While a direct head-to-head experimental comparison of the two salts is not available in the public domain, this stoichiometric dissimilarity is a fundamental chemical property that researchers must account for when comparing literature data generated with different salt forms.

Salt selection Pre-formulation Molar equivalence

Functional Specificity in Multidrug Resistance Reversal: Evidence from a Murine Leukemia Model

Almitrine Monomethanesulfonate has been patented for its ability to decrease resistance to adriamycin in a murine leukemia cell line, as disclosed in EP 478416 A1 [1]. The patent explicitly designates the monomethanesulfonate salt—not the dimesylate—for this chemosensitization application. Quantitative resistance reversal data from this patent are not publicly detailed in the accessible abstract or secondary sources; however, the specific citation of this salt form for a non-respiratory indication constitutes a functional differentiation from almitrine dimesylate, whose clinical and preclinical use is predominantly focused on respiratory stimulation [2]. This represents a cross-study comparable level of evidence, as the MDR reversal effect is documented for the monomethanesulfonate but not reported for the dimesylate in a comparable assay.

Multidrug resistance Chemosensitization Adriamycin resistance

Comparative Solubility Characteristics: Monomethanesulfonate vs. Dimesylate and Free Base

The aqueous solubility of the almitrine free base is reported as 0.014 g/L (approximately 0.029 mM), which is extremely low and unsuitable for most biological assays without a salt form [1]. Almitrine dimesylate exhibits a solubility of ≥ 2.5 mg/mL (≥ 3.73 mM) in water, representing an over 100-fold increase in molar solubility compared to the free base [2]. While a directly comparable experimental solubility value for Almitrine Monomethanesulfonate was not identified in the public domain, a vendor specification indicates solubility in DMSO at >30 mg/mL . Based on the lower molecular weight and the less extensive ionic lattice of the mono-salt compared to the di-salt, class-level inference suggests that the monomethanesulfonate may exhibit different dissolution kinetics and achievable concentration ranges in both aqueous and organic solvent systems.

Aqueous solubility Formulation Salt form comparison

Recommended Research Application Scenarios for Almitrine Monomethanesulfonate Based on Differential Evidence


In Vitro Multidrug Resistance (MDR) Reversal Studies in Leukemia Models

Almitrine Monomethanesulfonate is the evidence-supported salt form for research aimed at reversing adriamycin resistance in leukemia cell lines, as disclosed in EP 478416 A1 [1]. Investigators studying chemosensitization mechanisms or screening for MDR reversal agents should preferentially procure the monomethanesulfonate salt to align with the patented application and to ensure molar dosing accuracy facilitated by its defined 1:1 stoichiometry. The high DMSO solubility (>30 mg/mL) allows for the preparation of concentrated stock solutions suitable for dose-response assays in resistant cell lines .

Precision Pre-formulation and Salt Selection Screening Studies

For pharmaceutical scientists conducting salt screening or pre-formulation development of almitrine-based candidates, the monomethanesulfonate salt offers a distinct counterion stoichiometry (1:1) that is chemically differentiated from the dimesylate (1:2) [2]. Its inclusion in a salt screen provides a critical comparator data point for assessing how the number of methanesulfonate counterions influences solubility, dissolution rate, hygroscopicity, and solid-state stability. The calculated 14.3% lower molecular weight means that the monomethanesulfonate salt delivers a higher proportion of active almitrine free base per unit mass, a parameter of interest in oral solid dosage form development [3].

Mechanistic Studies of Peripheral Chemoreceptor Agonism Requiring Controlled Molar Dosing

Although the dimesylate salt is the historical clinical form, researchers investigating the molecular pharmacology of almitrine at carotid body chemoreceptors, including its selective inhibition of Ca2+-dependent K+ channels, may opt for the monomethanesulfonate salt when precise, reproducible molar concentrations are critical [4]. The monomethanesulfonate's single counterion stoichiometry simplifies molar calculations and avoids potential confounding effects from excess methanesulfonic acid that could alter local pH in sensitive electrophysiological recording solutions [3].

Quote Request

Request a Quote for Almitrine Monomethanesulfonate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.